

# "crystal structure of 1,4-Ditosyl-1,4-diazepan-6-ol"

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## Compound of Interest

Compound Name: **1,4-Ditosyl-1,4-diazepan-6-ol**

Cat. No.: **B2485987**

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An In-Depth Technical Guide to the Synthesis and Structural Elucidation of **1,4-Ditosyl-1,4-diazepan-6-ol**

## Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The conformational behavior of the seven-membered ring, which is significantly influenced by its substitution pattern, is critical to its interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural analysis of a key derivative, **1,4-Ditosyl-1,4-diazepan-6-ol**. Due to the absence of a publicly available crystal structure for this specific molecule, this document establishes a robust methodological framework. It details a validated synthesis protocol and a prospective crystallization workflow. Furthermore, it presents a detailed analysis of the published crystal structure of the parent compound, 1,4-Ditosyl-1,4-diazepane, using this data as an authoritative basis to predict the structural impact of the C6-hydroxyl group. This guide serves as both a practical laboratory manual and a predictive structural analysis for researchers working with substituted diazepanes.

## Introduction: The Significance of the Diazepane Scaffold

The seven-membered 1,4-diazepane ring is a versatile heterocyclic system that has garnered significant attention in drug discovery. Its inherent conformational flexibility allows it to adopt

various shapes, such as chair, boat, and twist-boat conformations, enabling it to present substituents in precise three-dimensional arrangements for optimal target binding. This property is exploited in compounds with a wide range of pharmacological activities.

The introduction of bulky, electron-withdrawing p-toluenesulfonyl (tosyl) groups at the N1 and N4 positions serves two primary purposes in synthetic chemistry:

- Nitrogen Protection: The tosyl groups protect the amine functionalities from unwanted side reactions.
- Conformational Restriction: Their steric bulk significantly influences the conformational equilibrium of the diazepane ring, often locking it into a preferred geometry.

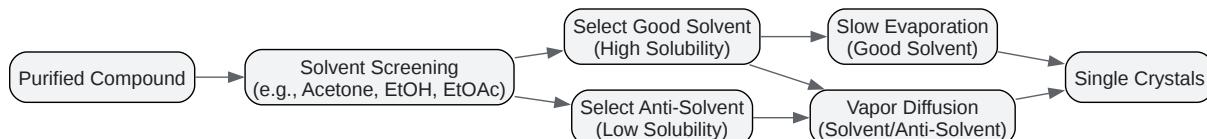
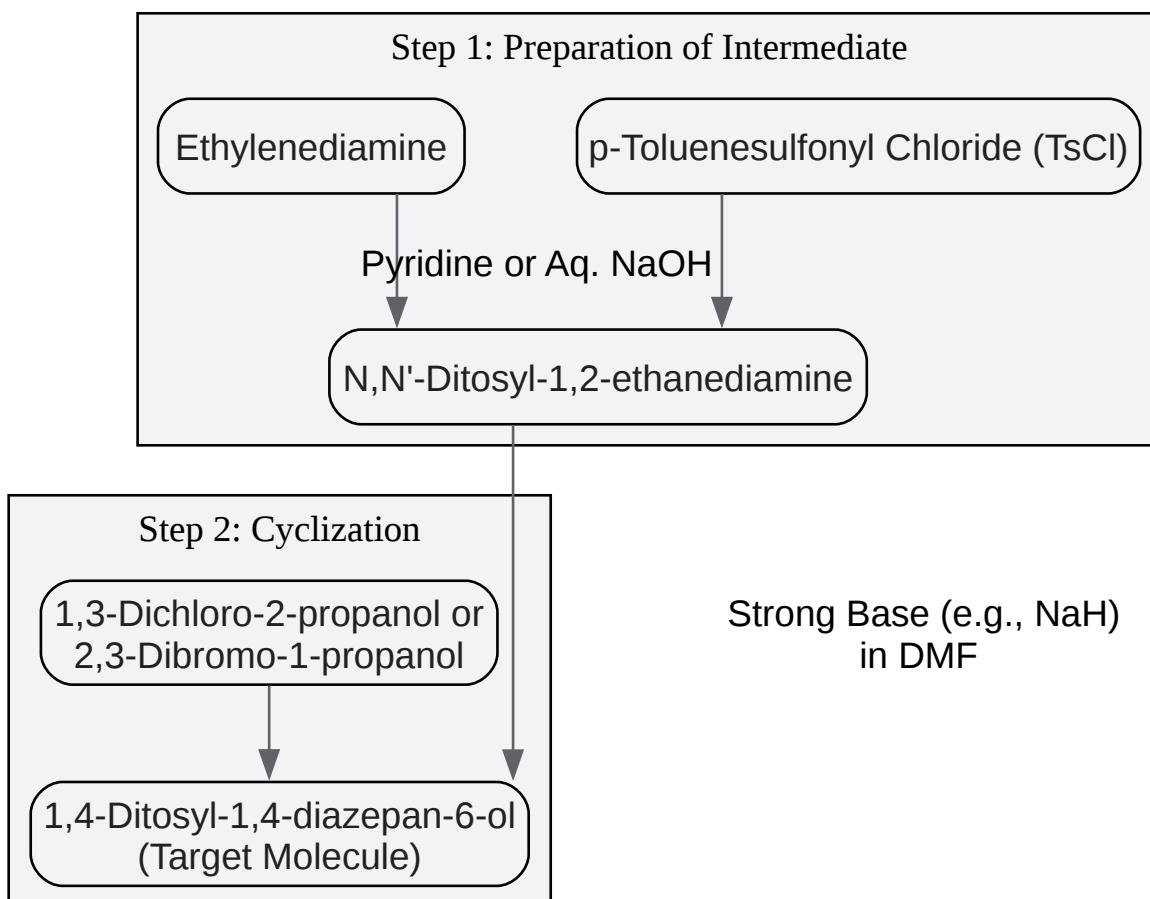
Understanding the solid-state structure of derivatives like **1,4-Ditosyl-1,4-diazepan-6-ol** is paramount. The presence of a hydroxyl group at the C6 position introduces a potent hydrogen bond donor, which is expected to dominate the crystal packing and intermolecular interactions. This guide provides the necessary protocols to synthesize and crystallize this compound and offers a detailed predictive analysis of its key structural features.

## Part I: Synthesis of **1,4-Ditosyl-1,4-diazepan-6-ol**

The synthesis of the title compound is achieved through a two-step process: first, the preparation of the key intermediate N,N'-Ditosyl-1,2-ethanediamine, followed by a cyclization reaction with a suitable three-carbon electrophile.

### Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from commercially available reagents.



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